molecular formula C17H12O5 B190969 Coumestrol dimethyl ether CAS No. 3172-99-4

Coumestrol dimethyl ether

Cat. No.: B190969
CAS No.: 3172-99-4
M. Wt: 296.27 g/mol
InChI Key: PXHLPCBBXPHBHP-UHFFFAOYSA-N
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Description

Coumestrol dimethyl ether, also known as 7,12-Dimethoxy-coumestan, is a naturally occurring phytoestrogen belonging to the class of coumestans. It is a derivative of coumestrol, a compound found in various plants such as soybeans and clover. This compound is known for its fluorescence properties and is used in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coumestrol dimethyl ether typically involves the methylation of coumestrol. This can be achieved by reacting coumestrol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Coumestrol dimethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Coumestrol dimethyl ether has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Coumestrol: The parent compound of coumestrol dimethyl ether, known for its phytoestrogenic properties.

    Coumestrol diacetate: Another derivative of coumestrol with similar biological activities.

    Daidzein and Genistein: Isoflavones with similar estrogenic activities.

Uniqueness: this compound is unique due to its specific methylation, which enhances its fluorescence properties and alters its interaction with biological targets. This makes it particularly useful in fluorescence-based analytical techniques and in studies investigating the modulation of estrogen receptors .

Properties

IUPAC Name

3,9-dimethoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHLPCBBXPHBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382935
Record name Coumestrol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3172-99-4
Record name Coumestrol dimethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumestrol dimethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumestrol dimethyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is coumestrol dimethyl ether used as a model compound in this study?

A1: Coumestrol's fluorescence is highly sensitive to solvent and pH changes due to the presence of hydroxyl groups that can undergo protonation/deprotonation. this compound (2) is a methoxy derivative of coumestrol where the hydroxyl groups are methylated. This modification eliminates the possibility of proton transfer reactions, allowing researchers to isolate and study the intrinsic fluorescence properties of the coumarin core structure without the complexities introduced by the hydroxyl groups []. By comparing the spectroscopic behavior of this compound with coumestrol and other model compounds, the researchers can better understand the specific influence of the hydroxyl groups on coumestrol's fluorescence.

Q2: What spectroscopic properties of this compound are highlighted in the study?

A2: The paper focuses on the UV absorption and fluorescence properties of this compound []. While it doesn't provide specific numerical values for this compound alone, it utilizes these measurements to compare its behavior with coumestrol and other model compounds. This comparison helps in understanding how structural modifications, particularly methylation of the hydroxyl groups, impact the absorption and emission characteristics of these coumarin derivatives.

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